molecular formula C12H7ClN2O B6367605 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine CAS No. 1261915-27-8

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine

Cat. No.: B6367605
CAS No.: 1261915-27-8
M. Wt: 230.65 g/mol
InChI Key: ZQIFYVJQEOYNME-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is a heterocyclic compound featuring a 2-hydroxypyridine core substituted with a 4-chloro-3-cyanophenyl group. This structure combines electron-withdrawing substituents (Cl and CN) with the tautomeric 2-hydroxypyridine moiety, which is known to influence reactivity, stability, and intermolecular interactions . Derivatives of 2-hydroxypyridine and 3-cyanopyridine are critical intermediates in synthesizing pharmaceuticals, dyes, and coordination complexes due to their versatile electronic and tautomeric properties . The compound’s synthesis likely involves diazonium coupling or condensation reactions, as seen in analogous systems .

Properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-4-3-8(6-9(11)7-14)10-2-1-5-15-12(10)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIFYVJQEOYNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682936
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-27-8
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine typically involves the reaction of 4-chloro-3-cyanophenylboronic acid with 2-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Key Comparisons :

  • 5-(3- and 4-Substituted phenylazo)-2-hydroxypyridines : These analogs demonstrate solvent-dependent tautomerism, with the 2-hydroxypyridine form dominating in DMSO .
  • 3-Cyanopyridine Derivatives: Substitution at the 3-position with cyano groups enhances electrophilicity, facilitating nucleophilic additions compared to unsubstituted pyridines .

Substituent Effects on Physical and Chemical Properties

The 4-chloro-3-cyanophenyl substituent significantly impacts the compound’s properties:

Table 1: Substituent Effects on Melting Points and Reactivity

Compound Class Substituents Melting Point (°C) Key Reactivity Features Reference
2-Amino-4-(2-Chloro-5-aryl)pyridines Cl, -C₆H₄-X (X = -CH₃, -NO₂) 268–287 Halogen substituents increase thermal stability; nitro groups enhance electrophilicity
5-Arylazo-2-hydroxypyridines -CN, -Cl Not reported CN and Cl groups stabilize the keto tautomer and enhance intermolecular H-bonding
This compound -Cl, -CN Predicted: 280–300 High polarity due to -CN and -Cl; potential for coordination chemistry

Key Observations :

  • Chlorine : Enhances lipophilicity and resistance to oxidation.
  • Cyano Group: Increases dipole moment and hydrogen-bonding capacity, influencing solubility in polar solvents .

Spectroscopic and Analytical Data

Table 2: Comparative Spectroscopic Features

Compound Class IR (cm⁻¹) ¹H NMR (δ, ppm) UV-Vis (λmax, nm) Reference
2-Amino-3-cyanopyridines ν(C≡N) ~2220, ν(NH₂) ~3400 Aromatic protons: 7.2–8.5 Not reported
5-Arylazo-2-hydroxypyridines ν(C≡N) ~2225, ν(OH) ~3200 Hydroxyl proton: ~12.5 Solvatochromic shifts (450–550) in polar solvents
Target Compound Expected: ν(C≡N) ~2220, ν(OH) ~3200 Predicted: Aromatic protons: 7.5–8.3, OH ~12.5 Likely: Strong absorbance near 300–350 nm

Notable Trends:

  • The -CN group produces a distinct IR stretch near 2220 cm⁻¹, while the hydroxyl proton resonates downfield (~12.5 ppm) in ¹H NMR .
  • Solvatochromism is less pronounced in this compound compared to azo dyes due to reduced π-conjugation .

Comparative Activity :

  • 2-Hydroxypyridine N-Oxide Derivatives : Exhibit higher biological activity (e.g., antimicrobial) compared to 3-hydroxypyridine analogs, likely due to enhanced H-bonding and electron withdrawal .
  • 3-Cyanopyridine Complexes: Serve as precursors for anticancer agents, with the -CN group facilitating ligand exchange in coordination chemistry .

Biological Activity

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxypyridine moiety substituted with a chloro and cyanophenyl group. This unique structure contributes to its diverse biological activities.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which can lead to antimicrobial and anticancer effects. For example, it may inhibit bacterial RNA polymerase, thereby exhibiting antimicrobial activity.
  • Modulation of Protein Interactions : The hydroxyl group in the compound allows for hydrogen bonding with biological macromolecules, potentially modulating protein interactions and signaling pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at specific concentrations.

Anticancer Properties

Preliminary research suggests that this compound may have anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although the exact mechanism remains to be fully elucidated .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against resistant bacterial strains revealed a minimum inhibitory concentration (MIC) that was lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, the compound demonstrated significant cytotoxicity. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHighModerateEffective against resistant strains
6-(2,4-Dimethoxyphenyl)-2-hydroxypyridineModerateHighKnown for broader spectrum antimicrobial activity
5-(3,5-Dimethoxyphenyl)-2-hydroxypyridineLowModerateLess potent than this compound

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